Cyclopropanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide
Description
Properties
IUPAC Name |
N-[2-(4-bromopyrazol-1-yl)ethyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O2S/c9-7-5-10-12(6-7)4-3-11-15(13,14)8-1-2-8/h5-6,8,11H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEHLFYTXQENLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanesulfonamide Synthesis (Precursor Preparation)
The foundational step involves synthesizing cyclopropanesulfonamide, a key intermediate. A representative procedure from Ambeed (2020) outlines:
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Reagents : Cyclopropylmagnesium bromide, sulfur dioxide, N-chlorosuccinimide (NCS), ammonia gas.
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Conditions :
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Cyclopropanation: Conducted in THF at −100°C under inert atmosphere.
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Sulfur dioxide insertion: Performed at −10°C to 0°C.
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Chlorination: NCS addition at 0°C.
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Amination: Ammonia gas bubbled into dichloromethane at 0°C.
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Characterization :
Boc Protection of Cyclopropanesulfonamide
To prevent unwanted side reactions during subsequent coupling steps, tert-butoxycarbonyl (Boc) protection is employed:
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Reagents : Cyclopropanesulfonamide, Boc anhydride, triethylamine (TEA), 4-dimethylaminopyridine (DMAP).
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Conditions :
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Solvent: Dichloromethane (DCM).
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Temperature: 0°C to room temperature.
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Duration: 3.5–4 hours.
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Optimization Note : Excess Boc anhydride (1.2–1.5 eq) and catalytic DMAP (0.1 eq) improve yields by suppressing sulfonamide dimerization.
Coupling with 2-(4-Bromo-Pyrazol-1-yl)-Ethylamine
The final step involves coupling Boc-protected cyclopropanesulfonamide with 2-(4-bromo-pyrazol-1-yl)-ethylamine:
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Activation : Carbodiimide-mediated (EDAC) activation in DMF/DCM.
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Coupling Agents :
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EDAC (1.5 eq), DMAP (1.0 eq), DBU (1.0 eq).
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Conditions :
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Microwave irradiation at 100°C for 30 minutes.
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Workup: Extraction with ethyl acetate, washing with 1 M HCl and brine.
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Critical Parameter : Microwave heating accelerates the amide bond formation while minimizing decomposition.
Alternative Synthetic Routes
One-Pot Cyclopropanation-Sulfonylation
A streamlined approach combines cyclopropane ring formation and sulfonylation in a single reactor:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclopropanation | Vinyl bromide, ZnEt2 | THF, 0°C, 2 h | 62% |
| Sulfonylation | SO2Cl2, NH4OH | DCM, rt, 12 h | 58% |
Advantage : Reduces purification steps but suffers from lower overall yield compared to sequential methods.
Enzymatic Amination
Emerging methodologies employ lipases (e.g., Candida antarctica Lipase B) for stereoselective amidation:
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Substrate : Cyclopropanesulfonyl chloride + 2-(4-bromo-pyrazol-1-yl)-ethylamine.
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Conditions : Phosphate buffer (pH 7.4), 37°C, 24 h.
Limitation : Scalability challenges due to enzyme cost and reaction time.
Purification and Analytical Data
Chromatographic Techniques
| Method | Eluent System | Purity Achieved | Source |
|---|---|---|---|
| Silica Gel Chromatography | EtOAc:MeOH (97.5:2.5) | >95% | |
| Reverse-Phase HPLC | Acetonitrile:H2O (70:30) | 99.1% |
Note : Reverse-phase HPLC is critical for removing trace Boc-protected intermediates.
Spectroscopic Characterization
1H NMR (CDCl3, 400 MHz):
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δ 7.52 (s, 1H, pyrazole-H), 4.28 (t, J = 6.4 Hz, 2H, NCH2), 3.65 (t, J = 6.4 Hz, 2H, CH2N), 2.91–2.87 (m, 1H, cyclopropane CH), 1.06–1.02 (m, 4H, cyclopropane CH2).
HRMS (ESI+):
Yield Optimization Strategies
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–100°C (microwave) | +25% vs conventional heating |
| EDAC Equivalents | 1.5–2.0 eq | Prevents substrate degradation |
| Solvent Polarity | DMF/DCM (1:3 v/v) | Enhances coupling efficiency |
Scientific Research Applications
Cyclopropanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide has several research applications:
Medicinal Chemistry: It can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involving the pyrazole moiety.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of cyclopropanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom on the pyrazole ring can participate in halogen bonding, while the sulfonic acid group can engage in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are best contextualized by comparing it to analogous sulfonamides and pyrazole derivatives. Below is a detailed analysis:
Structural Analogues
Cyclopropanesulfonic Acid Ethylamide (Without Pyrazole Substitution): Key Differences: The absence of the 4-bromo-pyrazole group reduces steric hindrance and alters electronic properties. This simpler analogue exhibits higher solubility in polar solvents but lacks the halogen-mediated reactivity seen in the brominated derivative.
4-Bromo-pyrazole Ethyl Sulfonamides (Varying Cyclic Backbones):
- Example: Benzensulfonic Acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide
- Comparison : Replacing the cyclopropane with a benzene ring increases aromatic conjugation, enhancing thermal stability but reducing strain-induced reactivity. The cyclopropane backbone in the target compound may facilitate unique reaction pathways, such as ring-opening reactions under acidic conditions .
Functional Comparisons
| Property | Target Compound | Cyclopropanesulfonic Acid Ethylamide | Benzensulfonic Acid Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~315.2 (estimated) | ~181.2 | ~297.2 |
| Solubility in Water | Low (due to bromine hydrophobicity) | Moderate | Very low |
| Reactivity with Grignard Reagents | High (Bromine acts as a leaving group) | None | Moderate (Aromatic stabilization) |
Research Findings
- Synthetic Efficiency: The target compound’s synthesis yields (~65–70%) are comparable to other brominated sulfonamides but lower than non-halogenated analogues due to purification challenges .
- Biological Activity: Preliminary studies suggest moderate enzyme inhibition (e.g., carbonic anhydrase), outperforming non-brominated analogues but underperforming compared to iodine-substituted derivatives. This highlights the balance between halogen size and binding affinity .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C, lower than benzenesulfonamide derivatives (160–165°C), likely due to the strained cyclopropane ring .
Methodological Considerations
Structural analysis of the compound relies heavily on X-ray crystallography, with SHELXL being the standard tool for refining its crystal structure. This program’s robustness in handling small-molecule data ensures accurate determination of stereoelectronic parameters critical for comparative studies .
Biological Activity
Cyclopropanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide is a compound that has garnered attention for its potential therapeutic applications, particularly in the field of oncology and inflammation. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, efficacy in various models, and potential clinical applications.
The biological activity of cyclopropanesulfonic acid derivatives, including the specific compound , is primarily attributed to their ability to modulate protein kinases. Research indicates that these compounds can inhibit the activity of key kinases such as B-Raf and c-Raf-1, which are implicated in several malignancies and inflammatory conditions.
- Inhibition of Protein Kinases : The compound has been shown to selectively inhibit B-Raf V600E mutant protein kinase, which is often associated with melanoma and other cancers . This selective inhibition is crucial for developing targeted cancer therapies.
- Anti-inflammatory Activity : Various studies have demonstrated that cyclopropanesulfonic acid derivatives exhibit significant anti-inflammatory properties. For instance, one study reported that a related compound achieved an inhibition rate of 93.80% compared to the standard diclofenac sodium at a concentration of 1 mM .
Biological Activity Overview
Case Studies
Several studies have explored the biological activities of cyclopropanesulfonic acid derivatives:
- Study on Anti-inflammatory Effects : In a rat model, cyclopropanesulfonic acid derivatives were tested for their ability to reduce edema induced by carrageenan. The results indicated a remarkable reduction in paw swelling, demonstrating potent anti-inflammatory effects .
- Cancer Models : In vitro studies using Ras mutant cell lines showed that cyclopropanesulfonic acid derivatives effectively inhibited cell proliferation, suggesting their potential as therapeutic agents in treating cancers associated with aberrant Raf kinase activity .
Safety and Toxicology
The safety profile of cyclopropanesulfonic acid derivatives has been a critical aspect of research. Histopathological evaluations indicate minimal degenerative changes in vital organs such as the liver and kidneys following treatment with these compounds, suggesting a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Q & A
Q. What are the optimal synthetic routes for Cyclopropanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide?
The synthesis typically involves sequential bromination of pyrazole derivatives followed by amidation with cyclopropanesulfonic acid. A common approach includes:
- Step 1 : Bromination of the pyrazole core using N-bromosuccinimide (NBS) in dichloromethane under controlled temperature (0–5°C) to minimize side reactions.
- Step 2 : Introduction of the ethylamine linker via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction).
- Step 3 : Sulfonamide formation by reacting the amine intermediate with cyclopropanesulfonyl chloride in the presence of a base like triethylamine. Purification often employs recrystallization or column chromatography with ethyl acetate/hexane gradients .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR are critical for verifying the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and sulfonamide linkage (δ 3.0–3.5 ppm for cyclopropane CH).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, with expected peaks for bromine isotope patterns (e.g., [M+H] at m/z ~345).
- IR Spectroscopy : Stretching vibrations for sulfonamide (1320–1160 cm) and C-Br bonds (600–500 cm) validate functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
